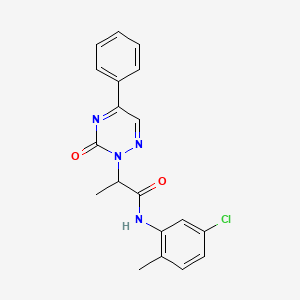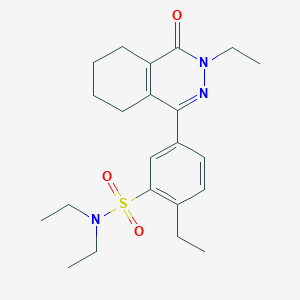![molecular formula C24H25N5O3S2 B11316151 2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11316151.png)
2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-甲基-5-{[(4-甲基苯基)(甲基磺酰基)氨基]甲基}-4H-1,2,4-三唑-3-基)硫代]-N-(萘-2-基)乙酰胺是一种复杂的有机化合物,其结构包含三唑环、萘基团和磺酰胺基团。
准备方法
合成路线和反应条件
2-[(4-甲基-5-{[(4-甲基苯基)(甲基磺酰基)氨基]甲基}-4H-1,2,4-三唑-3-基)硫代]-N-(萘-2-基)乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 可以通过涉及肼衍生物和适当醛或酮的环化反应来实现。
磺酰胺基团的引入: 该步骤涉及三唑中间体与甲基磺酰氯在碱(如三乙胺)的存在下反应。
萘基团的连接: 这通常通过亲核取代反应来完成,其中萘衍生物被引入到磺酰胺-三唑中间体中。
工业生产方法
该化合物的工业生产很可能涉及上述合成路线的优化,以最大限度地提高产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和自动化,以确保产品质量的一致性和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在磺酰胺基团中的硫原子上。
还原: 还原反应可以针对三唑环或磺酰胺基团,可能导致形成胺类或其他还原衍生物。
取代: 化合物中的芳环可以进行亲电或亲核取代反应,允许进一步官能化。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 条件取决于具体的取代反应,但通常涉及钯等催化剂或氢氧化钠等碱。
主要产物
氧化: 亚砜或砜。
还原: 胺类或还原的三唑衍生物。
取代: 根据引入的取代基,各种官能化的芳香族化合物。
科学研究应用
化学
催化: 该化合物可用作配位化学中的配体,有可能在各种有机反应中用作催化剂。
材料科学: 其独特的结构使其成为开发具有特定电子或光学性质的新材料的候选材料。
生物学和医学
药物开发: 该化合物的三唑和磺酰胺基团是药物中常见的基团,表明其有可能作为药物发现中的先导化合物。
生物探针: 它可用于开发研究生物过程(特别是涉及硫或氮代谢的过程)的探针。
工业
聚合物化学: 该化合物可以掺入聚合物中以赋予其特定性质,例如提高热稳定性或抗降解性。
农业: 由于其复杂的结构和潜在的生物活性,有可能用作杀虫剂或除草剂。
作用机制
2-[(4-甲基-5-{[(4-甲基苯基)(甲基磺酰基)氨基]甲基}-4H-1,2,4-三唑-3-基)硫代]-N-(萘-2-基)乙酰胺的作用机制很可能涉及与特定分子靶标(如酶或受体)的相互作用。三唑环可以与金属离子配位,可能抑制金属酶。磺酰胺基团可以模拟酶的天然底物,导致竞争性抑制。萘基团可能与蛋白质中的疏水口袋相互作用,增强结合亲和力。
相似化合物的比较
类似化合物
2-[(4-甲基-5-{[(4-甲基苯基)(甲基磺酰基)氨基]甲基}-4H-1,2,4-三唑-3-基)硫代]-N-(苯基)乙酰胺: 类似的结构,但具有苯基而不是萘基团。
2-[(4-甲基-5-{[(4-甲基苯基)(甲基磺酰基)氨基]甲基}-4H-1,2,4-三唑-3-基)硫代]-N-(苄基)乙酰胺: 包含苄基而不是萘基团。
独特性
2-[(4-甲基-5-{[(4-甲基苯基)(甲基磺酰基)氨基]甲基}-4H-1,2,4-三唑-3-基)硫代]-N-(萘-2-基)乙酰胺中萘基团的存在提供了独特的电子和空间性质,可以增强其对某些分子靶标的结合亲和力和特异性。这使其在需要强力和特异性相互作用的应用中可能更有效。
属性
分子式 |
C24H25N5O3S2 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C24H25N5O3S2/c1-17-8-12-21(13-9-17)29(34(3,31)32)15-22-26-27-24(28(22)2)33-16-23(30)25-20-11-10-18-6-4-5-7-19(18)14-20/h4-14H,15-16H2,1-3H3,(H,25,30) |
InChI 键 |
YYADLVBKCCWOGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11316089.png)

![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11316098.png)
![N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11316104.png)



![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11316117.png)
![N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316118.png)
![6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316129.png)


![2-Acetyl-4-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316139.png)
